molecular formula C20H24N3O.H2O4P<br>C20H26N3O5P B12693990 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate CAS No. 70398-33-3

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate

Cat. No.: B12693990
CAS No.: 70398-33-3
M. Wt: 419.4 g/mol
InChI Key: RMKBLFYEVKUBSH-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydrazono group, and a trimethylindolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate typically involves multiple steps. One common method is the Schiff base reduction route, where the starting materials include 4-methoxybenzaldehyde and hydrazine hydrate. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group may interact with cellular receptors, modulating various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The presence of the trimethylindolium core, in particular, distinguishes it from other related compounds .

Properties

CAS No.

70398-33-3

Molecular Formula

C20H24N3O.H2O4P
C20H26N3O5P

Molecular Weight

419.4 g/mol

IUPAC Name

dihydrogen phosphate;1-(4-methoxyphenyl)-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine

InChI

InChI=1S/C20H23N3O.H3O4P/c1-20(2)17-7-5-6-8-18(17)23(3)19(20)14-22-21-13-15-9-11-16(24-4)12-10-15;1-5(2,3)4/h5-12,14H,13H2,1-4H3;(H3,1,2,3,4)

InChI Key

RMKBLFYEVKUBSH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.OP(=O)(O)[O-]

Origin of Product

United States

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